3,9-Diazabicyclo[3.3.2]decan-10-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,9-diazabicyclo[3.3.2]decan-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-6-2-1-3-7(10-8)5-9-4-6/h6-7,9H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZHYLDHEREEEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(C1)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,9 Diazabicyclo 3.3.2 Decan 10 One and Its Derivatives
Cyclization Reactions for Bicyclic Lactam Formation
The core challenge in synthesizing 3,9-diazabicyclo[3.3.2]decan-10-one lies in the effective formation of the bicyclic lactam structure. Researchers have developed several innovative cyclization strategies to construct this framework, each with its own set of advantages and substrate scope. These methods often involve the creation of one or more rings in a single or sequential process, starting from acyclic or monocyclic precursors.
Metal-Catalyzed Carbonylative Coupling and Cyclization Approaches
Metal-catalyzed reactions, particularly those involving palladium, have proven to be powerful tools for the synthesis of complex heterocyclic compounds. unical.it These methods often proceed under mild conditions and can offer high levels of selectivity.
One notable approach involves a palladium-catalyzed tandem α-arylation and intramolecular C-O bond formation. While this specific example leads to benzofuran (B130515) synthesis, the underlying principle of palladium-catalyzed cyclization of ketone enolates is relevant to lactam formation. bath.ac.uk In a related strategy, palladium-catalyzed oxidative carbonylation reactions provide a direct route to various carbonyl compounds, including lactams. unical.it These reactions utilize carbon monoxide as a C1 source and can be performed under oxidative conditions to regenerate the active palladium catalyst. unical.it
Table 1: Examples of Palladium-Catalyzed Cyclization Conditions
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd₂(dba)₃ / S-phos | Cs₂CO₃ | Toluene | 100 | ~95 | bath.ac.uk |
| Pd₂(dba)₃ / S-phos | NaOtBu | Toluene | 100 | Varies | bath.ac.uk |
| PdCl₂(PPh₃)₂ | tBuOK | THF | Reflux | 52 | core.ac.uk |
Ugi Reaction and Ring-Closing Metathesis Strategies
The Ugi multicomponent reaction (MCR) is a highly efficient method for generating molecular diversity and has been applied to the synthesis of complex heterocyclic scaffolds. frontiersin.orgmdpi.combeilstein-journals.org The Ugi five-center-four-component reaction (U-5C-4CR), in particular, can be used to create linear precursors that are then subjected to cyclization. frontiersin.orgmdpi.com
For instance, a tandem Ugi reaction followed by a Pictet-Spengler cyclization has been used to produce strained tricyclic 3,9-diazabicyclo[3.3.1]nonanes, which are structurally related to the [3.3.2]decan-10-one system. mdpi.com This one-pot, two-step process demonstrates the power of combining MCRs with subsequent cyclization reactions. mdpi.com In some cases, the Ugi adduct can be designed to undergo spontaneous intramolecular [4+2] cycloaddition, leading directly to fused heterocyclic systems. beilstein-journals.org
Ring-closing metathesis (RCM) is another powerful technique for the formation of cyclic structures, including lactams. A tandem RCM-transannular amidation sequence has been reported for the synthesis of one-carbon bridged lactams, showcasing the versatility of this approach for accessing various ring sizes. nih.gov
Novel Schmidt Reaction-Based Syntheses
The Schmidt reaction, which typically involves the reaction of hydrazoic acid with a ketone or aldehyde, has been adapted for the synthesis of bicyclic lactams. researchgate.netumich.edu Intramolecular versions of the Schmidt reaction are particularly valuable for constructing ring-fused nitrogen-containing heterocycles. nih.gov
One innovative strategy involves a cation-π directed Schmidt reaction. nih.govacs.org In this approach, an aromatic group positioned strategically within the azidoalkyl ketone substrate stabilizes a key intermediate through cation-π interactions, directing the regiochemistry of the rearrangement to favor the formation of the bridged lactam. nih.govacs.org The electron-donating or withdrawing nature of substituents on the aromatic ring can influence the selectivity of this reaction. nih.govacs.org Researchers have also demonstrated that a 1,3-diaxial interaction between a diazonium cation and a thiomethyl group can similarly control the regioselectivity of the cyclization. nih.gov
Table 2: Regioselectivity in Cation-π Directed Schmidt Reactions
| Aromatic Substituent | Migratory Selectivity | Reference |
|---|---|---|
| Electron-rich | High | nih.gov |
| Electron-poor | Lower | nih.govacs.org |
Palladium(II)-Mediated Rearrangement and Tandem Cyclization Sequences (e.g., Overman Rearrangement, Kharasch Cyclization)
Palladium(II)-mediated reactions are instrumental in constructing bicyclic systems. While the Overman rearrangement is primarily known for synthesizing allylic amines and the Kharasch addition for adding haloalkanes across double bonds, the principles of palladium catalysis in tandem sequences are applicable to the synthesis of bicyclic lactams.
For example, a palladium(II)-mediated reductive Heck-type cyclization has been explored for the formation of a C(9)–C(10) bond in a tetracyclic system, although challenges were encountered with a cyclopropane-containing substrate. ethz.ch Heck reactions have also been successfully employed in the synthesis of [4.3.1], [3.3.2], and [4.3.2] bridged lactams. nih.gov
Radical Cyclization Pathways
Radical reactions offer a powerful alternative for the synthesis of complex cyclic molecules. nih.gov These reactions can be initiated by various methods, including photoredox catalysis, and often proceed through a cascade of events to form multiple bonds in a single operation. nih.gov
Aryl radicals, generated from aryl iodides under photolytic conditions, can undergo subsequent cyclization to form new ring systems. nih.gov Another approach involves the visible-light-induced radical reaction of N-alkenyloxypyridinium salts to synthesize pyridine-tethered tetrahydrofurans, demonstrating the potential for radical cyclization in creating heterocyclic structures. nih.gov A chemo-divergent strategy for preparing γ-lactams via intramolecular γ-C–H amination of carboxylic acids also highlights the utility of radical pathways. researchgate.net
Acid-Mediated Cyclization of Amino Acid Precursors
The cyclization of amino acid precursors is a fundamental strategy for the synthesis of lactams. This can be achieved through various activation methods, often mediated by acid or base catalysis.
For example, the base-catalyzed condensation of an open-form amino ester under thermal conditions has been used to prepare a bridged lactam intermediate. nih.gov In another instance, the intramolecular condensation of a cyano diester catalyzed by copper chromite led to the formation of a bridged lactam. nih.gov More recently, rapid macrocyclization of linear peptide precursors has been achieved by activating the C-terminus, for instance, as an acyl azide, which then readily reacts with the N-terminal amine. acs.org
Mannich and Related Condensation Reactions
The Mannich reaction, a cornerstone of organic synthesis, provides a powerful tool for the construction of nitrogen-containing bicyclic systems. While direct application to this compound is not extensively detailed in readily available literature, the principles of the Mannich reaction are fundamental to the synthesis of related bicyclo[3.3.1]nonane systems, which can serve as precursors. The reaction typically involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine. ambeed.com
A notable one-pot tandem Mannich annulation has been developed for the synthesis of 3-azabicyclo[3.3.1]nonane derivatives directly from aromatic ketones, paraformaldehyde, and dimethylamine. researchgate.net This methodology highlights the efficiency of Mannich-type reactions in constructing bicyclic scaffolds. The synthesis of 3,7-diazabicyclo[3.3.1]nonanes, which are structurally similar to the target molecule, often relies on Mannich reaction-based strategies starting from carbonyl compounds and aliphatic amines. researchgate.net
Ring Enlargement Strategies
Ring enlargement reactions offer an alternative and often elegant approach to bicyclic systems that may be challenging to access through direct cyclization.
A novel class of 3,7,9-triheterabicyclo[3.3.2]decan-10-ones has been synthesized through the ring enlargement of 3,7-diheterabicyclo[3.3.1]nonan-9-one precursors. researchgate.net This transformation involves the insertion of an oxygen or nitrogen atom into the bicyclo[3.3.1]nonane framework. The success of this ring enlargement is influenced by the steric environment around the carbonyl group and the conformational properties of the starting bicyclo[3.3.1]nonan-9-one. researchgate.net X-ray crystallographic analysis has confirmed the boat-chair conformation of several resulting 3,7,9-triheterabicyclo[3.3.2]decan-10-ones in the solid state, including 7-benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one and 3,7-dibenzyl-3,7,9-triazabicyclo-[3.3.2]decan-10-one. researchgate.net
This strategy has been successfully applied to produce a variety of bicyclo[3.3.2]decan-10-one derivatives. For instance, the reaction of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, derived from a Mannich reaction with 4-thianone, leads to the corresponding 3,7,9-triheterabicyclo[3.3.2]decan-10-one. researchgate.net
Stereocontrolled Synthetic Approaches
The control of stereochemistry is paramount in the synthesis of complex molecules for biological applications. Several stereocontrolled methods have been developed for the synthesis of bicyclic lactams.
While not directly leading to the this compound γ-lactam core, the stereospecific synthesis of bicyclic β-lactams provides valuable insights into controlling stereochemistry in bicyclic systems. Metal-catalyzed carbonylative coupling and cyclization reactions have proven to be effective for this purpose. acs.orgacs.org For example, the palladium-catalyzed carbonylation of amino vinyl halides and the carbonylative ring expansion of aziridines are powerful methods for constructing the β-lactam skeleton with high stereoselectivity. acs.org The stereochemical outcome of these reactions can often be controlled by the choice of catalyst. acs.org A convenient, stereoselective route to both racemic and enantiomerically pure fused bicyclic β-lactams has been achieved through the radical-mediated cycloisomerization of monocyclic enyne-β-lactams. nih.gov
| Catalyst | Stereochemical Outcome in Aziridine Ring Expansion |
| Rhodium complexes | Retention of configuration |
| Co2(CO)8 | Inversion of configuration |
The development of enantioselective methods for the synthesis of bicyclic γ-lactams is of significant interest. Vinylogous Michael additions have emerged as a powerful strategy. chim.it For instance, the reaction of 2-pyrrolidinones with α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine, can produce bicyclic lactams with high diastereo- and enantioselectivities. chim.itresearchgate.net The stereoselectivity is proposed to arise from an ion-pair endo transition state. chim.it
Another approach involves a rhodium-catalyzed enantioselective C-C activation coupled with a sulfonyl radical migration. nih.gov This method transforms cyclobutanones containing a sulfonamide-tethered 1,3-diene moiety into γ-lactams with a β-quaternary center in excellent enantioselectivity. nih.gov Ring expansion of monocyclic β-lactams has also been shown to be a diastereoselective route to bicyclic γ-lactams. acs.orgnih.gov This transformation proceeds via intramolecular nucleophilic trapping of N-acyliminium intermediates. acs.orgnih.gov
| Method | Key Features |
| Vinylogous Michael Addition | High diastereo- and enantioselectivity, formation of chiral quaternary carbons. chim.it |
| Rh-catalyzed C-C Activation | Enantioselective, forms γ-lactams with β-quaternary centers. nih.gov |
| Ring Expansion of β-Lactams | Diastereoselective, proceeds via N-acyliminium intermediates. acs.orgnih.gov |
Amino acids serve as versatile chiral building blocks for the synthesis of complex molecular scaffolds. Acid-mediated tandem reactions of amino acid derivatives, utilizing seven-membered endocyclic N-acyliminium ions as key intermediates, have been employed to generate bridged heterocycles with high stereocontrol. conicet.gov.ar
This strategy has been successfully applied to the synthesis of (1S,5S)-6,9-diazabicyclo[3.3.2]decan-10-ones. conicet.gov.ar Starting from lineal precursors derived from amino acids such as L-homoserine and L-diaminobutyric acid, the corresponding bridged products were obtained with the generation of new stereogenic centers with defined (S)-configurations. conicet.gov.ar For example, the L-homoserine lineal precursor yielded the (1S,5S)-2-oxa-6,9-diazabicyclo[3.3.2]decan-10-one derivative. conicet.gov.ar This method demonstrates the power of using the inherent chirality of amino acids to direct the stereochemical outcome of complex cyclization reactions.
| Amino Acid Precursor | Resulting Bridged Scaffold |
| L-Homoserine derivative | (1S,5S)-2-Oxa-6,9-diazabicyclo[3.3.2]decan-10-one |
| L-Diaminobutyric acid derivative | (1S,5S)-2,6,9-Triazabicyclo[3.3.2]decan-10-one |
Synthetic Routes to Specific this compound Derivatives
The synthesis of the this compound scaffold and its derivatives often involves the strategic construction of a related bicyclic precursor, which then undergoes a ring expansion. A common and effective strategy is the use of 3,7-diheterabicyclo[3.3.1]nonan-9-one precursors. researchgate.net These precursors can be synthesized through established methods, such as the Mannich reaction, and subsequently transformed into the desired bicyclo[3.3.2]decan-10-one system. researchgate.netnih.gov
Synthesis of 3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one
The synthesis of 3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one involves a multi-step process that begins with the formation of a bicyclo[3.3.1]nonane precursor. This precursor is subsequently enlarged to form the target bicyclo[3.3.2]decane ring system. The general approach leverages a Mannich-type cyclocondensation followed by a ring expansion. While specific details for this exact derivative are proprietary, the synthesis can be understood through analogous preparations of related structures like 3,7-dibenzyl-3,7,9-triazabicyclo-[3.3.2]decan-10-one. researchgate.net
The synthetic pathway generally proceeds as follows:
Formation of the Precursor: A suitable piperidone derivative is reacted in a Mannich cyclocondensation to form a 3,7-diazabicyclo[3.3.1]nonan-9-one. For this specific target, the synthesis would likely start with a benzyl-substituted piperidone.
Ring Expansion: The resulting bicyclo[3.3.1]nonan-9-one precursor undergoes a ring expansion reaction to insert an additional atom into the bridge, forming the this compound core.
A summary of the probable synthetic steps is outlined in the table below.
| Step | Reaction Type | Starting Materials | Intermediate/Product |
| 1 | Mannich Reaction | 1-Benzyl-4-piperidone, Formaldehyde, Ammonia | 3-Benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
| 2 | Ring Expansion | 3-Benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one | 3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one |
This table represents a generalized synthetic route based on established chemical principles for this class of compounds.
Synthesis of 7-Benzyl-3,3-dioxo-3λ⁶-thia-7,9-diazabicyclo[3.3.2]decan-10-one
The synthesis of this derivative is a notable example of creating complex heterocyclic systems from simpler precursors. The key strategy involves the formation of a 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one scaffold, which serves as the direct precursor to the final product. researchgate.net This method highlights a ring enlargement process to achieve the target bicyclo[3.3.2]decan-10-one structure. researchgate.net
The synthetic pathway consists of three main stages:
Mannich Reaction for Precursor Synthesis: The synthesis begins with 4-thianone, which undergoes a Mannich reaction with formaldehyde and benzylamine. nih.gov This reaction constructs the core 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one bicyclic framework. nih.gov
Oxidation of Sulfur: The sulfide (B99878) in the bicyclic precursor is oxidized to a sulfone. This creates the 3,3-dioxo-3λ⁶-thia moiety required in the final product.
Ring Expansion: The resulting ketone undergoes a ring expansion reaction, which inserts a nitrogen atom to form the final 7-Benzyl-3,3-dioxo-3λ⁶-thia-7,9-diazabicyclo[3.3.2]decan-10-one. researchgate.net X-ray diffraction analysis has been used to confirm the structure of related 3,7,9-triheterabicyclo[3.3.2]decan-10-ones. researchgate.net
The research findings for this synthesis are detailed in the table below.
| Step | Reaction Type | Starting Materials | Key Reagents/Conditions | Intermediate/Product |
| 1 | Mannich Reaction | 4-Thianone, Benzylamine, Formaldehyde | Acidic catalysis, Ethanol or Acetonitrile | 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one nih.gov |
| 2 | Oxidation | 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | Oxidizing agent (e.g., m-CPBA) | 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide |
| 3 | Ring Expansion | 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide | Not specified in results | 7-Benzyl-3,3-dioxo-3λ⁶-thia-7,9-diazabicyclo[3.3.2]decan-10-one researchgate.net |
Synthesis of cis-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one Dihydrochloride (B599025)
The synthesis of cis-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one Dihydrochloride also relies on the construction and subsequent modification of a bicyclo[3.3.1]nonane intermediate. The synthetic approach is analogous to other derivatives in this family, utilizing a Mannich cyclocondensation as the key step to build the initial framework. researchgate.net
The general synthetic route is as follows:
Precursor Synthesis: The synthesis starts with 1-methyl-4-piperidone. researchgate.net This starting material undergoes a Mannich-type cyclocondensation with an appropriate amine and formaldehyde to yield a 3-substituted-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one. To arrive at the target structure, this would be followed by removal of the N3-substituent.
Ring Expansion: The bicyclo[3.3.1]nonan-9-one precursor is then subjected to a ring expansion reaction. This step introduces the bridging carbonyl and expands the ring system to the desired this compound structure.
Salt Formation: Finally, the resulting bicyclic amine is treated with hydrochloric acid to form the stable dihydrochloride salt, rac-(1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride. sigmaaldrich.com
A summary of the synthetic methodology is provided in the table below.
| Step | Reaction Type | Starting Materials | Intermediate/Product |
| 1 | Mannich Cyclocondensation | 1-Methyl-4-piperidone, Formaldehyde, Primary Amine | N-substituted-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one researchgate.net |
| 2 | Ring Expansion & Deprotection | N-substituted-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one | cis-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one |
| 3 | Salt Formation | cis-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one | cis-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one Dihydrochloride sigmaaldrich.com |
This table outlines a probable synthetic pathway based on established methods for analogous compounds.
Stereochemical and Conformational Analysis of 3,9 Diazabicyclo 3.3.2 Decan 10 One Systems
Advanced Structural Determination for Stereochemistry
The precise three-dimensional arrangement of atoms in 3,9-diazabicyclo[3.3.2]decan-10-one systems is fundamental to understanding their properties and reactivity. Advanced analytical techniques, particularly X-ray crystallography, have been indispensable in elucidating both the relative and absolute stereochemistry of these molecules.
X-ray Crystallographic Determination of Absolute and Relative Stereochemistry
Single-crystal X-ray diffraction analysis has provided definitive proof of the solid-state conformation of several derivatives of the bicyclo[3.3.2]decan-10-one framework. researchgate.net For instance, studies on related 3,7,9-triheterabicyclo[3.3.2]decan-10-ones have confirmed that these molecules predominantly adopt a boat-chair (BC) conformation in the crystalline state. researchgate.net
Specific examples that have been structurally characterized include:
7-benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one researchgate.net
3,7-dibenzyl-3,7,9-triazabicyclo-[3.3.2]decan-10-one researchgate.net
3,7-dibenzyl-9-oxa-3,7-diazabicyclo[3.3.2]decan-10-one researchgate.net
In synthetic applications, the bicyclic framework allows for the generation of new stereogenic centers with specific configurations. For example, the synthesis of (1S,5S)-6,9-diazabicyclo[3.3.2]decan-10-ones from amino acid precursors resulted in the formation of new stereocenters with a defined (S)-configuration. conicet.gov.ar While detailed X-ray data for this specific compound was not the focus, the stereochemical outcome is a direct consequence of the constrained bicyclic transition state.
Conformational Equilibria in Solution and Solid State
The bicyclo[3.3.2]decane system is conformationally mobile, capable of existing in different arrangements. The presence of heteroatoms and a carbonyl group in the this compound structure introduces further complexity to its conformational landscape.
Investigation of Chair-Boat (CB) and Boat-Chair (BC) Conformational Isomerism
Unlike the related bicyclo[3.3.1]nonane system which often favors a twin-chair conformation, the bicyclo[3.3.2]decane skeleton is characterized by an equilibrium between chair-boat (CB) and boat-chair (BC) forms. researchgate.netrsc.org Spectroscopic evidence, particularly from NMR studies, suggests that derivatives of 3,7,9-triheterabicyclo[3.3.2]decan-10-ones exist in a dynamic CB <=> BC equilibrium in solution. researchgate.net This contrasts with their solid-state structure, which is typically a single BC conformer as confirmed by X-ray analysis. researchgate.net
The energy difference between these conformers can be subtle. In the parent bicyclo[3.3.2]decane system, there is an almost negligible free energy difference between the twin-chair and boat-chair conformers. rsc.org The introduction of heteroatoms and the lactam functionality in the this compound system influences this equilibrium. The preference for the boat-chair conformation in many derivatives is a strategy to minimize transannular interactions and torsional strain within the bridged structure. rsc.org
| Compound System | Solid State Conformation (X-ray) | Solution State Conformation (Spectroscopy) | Reference |
|---|---|---|---|
| 3,7,9-Triheterabicyclo[3.3.2]decan-10-ones | Boat-Chair (BC) | Chair-Boat (CB) ⇌ Boat-Chair (BC) Equilibrium | researchgate.net |
| Bicyclo[3.3.2]decane | Not specified | Twin-Chair ⇌ Boat-Chair Equilibrium | rsc.org |
Influence of Heteroatoms and Substituents on Conformational Preferences
When nitrogen atoms bear substituents that enforce a planar geometry, such as acyl groups, delocalization of the nitrogen lone pair electrons occurs. This delocalization reduces electron-electron repulsion across the ring system, thereby favoring a twin-chair conformation. psu.edu Conversely, when the nitrogen atoms are substituted with groups that lead to a more pyramidal geometry (e.g., alkyl groups), the lone pairs are more localized. This increases the endo-region electron density and steric repulsion, causing the molecule to adopt a boat-chair conformation to alleviate this strain. psu.edu These principles are directly applicable to the this compound system, where the substituents on N3 and N9 will similarly modulate the conformational equilibrium.
Conformational Effects of Nitrogen Pyramidalization versus Planarization in Related Diazabicyclic Systems
The geometry of the amide nitrogen within the lactam structure is a key feature of bridged heterocyclic systems. nih.gov In a standard, unstrained lactam, the amide nitrogen is typically planar (sp2 hybridized) to maximize resonance stabilization between the nitrogen lone pair and the carbonyl π-system. nih.gov However, the geometric constraints of a bicyclic framework can force the nitrogen atom to become pyramidal (adopting partial sp3 character). nih.govresearchgate.net
This deviation from planarity, known as nitrogen pyramidalization, has significant consequences:
Bond Lengths : As pyramidalization increases, the N–C(O) bond lengthens, and the C=O bond slightly shortens, reflecting a decrease in amide resonance and an increase in amino-ketone character. nih.gov
Reactivity : The reduced resonance stabilization makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
Rotational Barriers : In some bicyclic systems, nitrogen pyramidalization can lower the energy barrier for cis-trans isomerization of the amide bond, allowing for dynamic processes not typically observed in planar lactams. researchgate.netnih.gov
Chemical Reactivity and Derivatization Strategies of 3,9 Diazabicyclo 3.3.2 Decan 10 One
Functionalization at Nitrogen Centers
The presence of two secondary amine groups in the 3,9-Diazabicyclo[3.3.2]decan-10-one scaffold provides ample opportunities for structural diversification. These nitrogen atoms can be readily functionalized through various reactions, allowing for the introduction of a wide range of substituents to modulate the compound's physicochemical and pharmacological properties.
N-Alkylation and N-Acylation Reactions
The secondary amines of the bicyclic core can undergo N-alkylation and N-acylation to introduce alkyl and acyl groups, respectively. These reactions are fundamental for building molecular complexity and exploring the structure-activity relationships of derivatives.
While specific examples of N-alkylation on the parent this compound are not extensively documented in publicly available literature, the general reactivity of similar diazabicycloalkane systems suggests that standard alkylating agents such as alkyl halides or reductive amination protocols can be employed. For instance, the synthesis of modular dipeptide mimetics based on diazabicycloalkane backbones highlights the utility of these scaffolds as ligands for the prostate-specific membrane antigen (PSMA), where functionalization at the nitrogen centers is key. nih.gov
N-acylation is a common transformation for this class of compounds. Patent literature describes the synthesis of derivatives where one of the nitrogen atoms is acylated with a complex heterocyclic carboxylic acid. For example, the coupling of a substituted pyrazolopyrimidine pyridinyl carboxylic acid with (1S)-3,9-diazabicyclo[3.3.2]decane (the reduced form of the lactam) has been reported in the context of developing CaM kinase inhibitors. google.com This suggests that similar acylation reactions can be performed on the lactam precursor, likely at the more accessible N9 position.
Table 1: Representative N-Acylation Reaction of a 3,9-Diazabicyclo[3.3.2]decane Derivative
| Precursor | Reagent | Product | Application | Reference |
| (1S)-3,9-Diazabicyclo[3.3.2]decane | 2-(5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)pyridine-4-carboxylic acid | ((1S)-3,9-diazabicyclo[3.3.2]decan-3-yl)(2-(5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)pyridin-4-yl)methanone | CaM kinase inhibitors | google.com |
Introduction of Protecting Groups
In multi-step syntheses involving this compound, the selective protection of one or both nitrogen atoms is often necessary to control the regioselectivity of subsequent reactions. jocpr.compressbooks.pub The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal. libretexts.org
Common nitrogen protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and nosyl (Ns) are applicable to this system. For instance, in the synthesis of related bridged heterocycles, a nosyl group has been used to protect a nitrogen atom during a cyclization reaction. conicet.gov.ar The nosyl group is particularly useful as it is stable to acidic conditions and can be selectively removed using a mild reducing agent like thiophenol.
The use of a benzyl (B1604629) group as a protecting group is also prevalent. For example, 3,7-dibenzyl-3,7,9-triazabicyclo-[3.3.2]decan-10-one has been synthesized as a derivative, indicating the feasibility of introducing benzyl groups onto the nitrogen atoms. researchgate.net These benzyl groups can be subsequently removed by hydrogenolysis.
Table 2: Examples of Protecting Groups Used in the Synthesis of Related Diazabicycloalkanes
| Protecting Group | Introduction Reagent | Cleavage Conditions | Reference |
| Nosyl (Ns) | 2-Nitrobenzenesulfonyl chloride | Thiophenol, K₂CO₃ | conicet.gov.ar |
| Benzyl (Bn) | Benzyl bromide, base | H₂, Pd/C | researchgate.net |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Trifluoroacetic acid | google.com |
Reactions at the Carbonyl Group
The lactam carbonyl group in this compound is another key site for chemical modification. Reactions at this position can lead to a variety of derivatives with altered ring structures and functionalities.
Reduction of the carbonyl group to a methylene (B1212753) group would yield the parent 3,9-diazabicyclo[3.3.2]decane. This transformation can typically be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting diamine is a versatile intermediate for further functionalization. nih.gov
The carbonyl group can also undergo nucleophilic addition reactions. For instance, reaction with Grignard reagents or organolithium compounds could lead to the formation of tertiary alcohols. However, the presence of the two acidic N-H protons would require their prior protection before a Grignard reaction can be successfully performed.
Ring-Opening and Ring-Modification Reactions
The strained bicyclic framework of this compound can be susceptible to ring-opening or ring-modification reactions under certain conditions. These reactions can provide access to novel monocyclic or rearranged bicyclic scaffolds.
While specific studies on the ring-opening of this compound are scarce, related systems offer insights into potential reactivity. For example, studies on bicyclo[3.3.1]nonane derivatives have shown that regioselective cleavage of a cyclopropane (B1198618) ring can lead to the formation of the bicyclo[3.3.1]nonane skeleton. rsc.org Although the [3.3.2] system is different, it is conceivable that under specific conditions, such as treatment with strong acids or bases, or through fragmentation reactions, the ring system could be altered. For instance, the hydrolysis of the amide bond under harsh acidic or basic conditions would lead to a substituted piperidine (B6355638) derivative. The inherent strain in bridged lactams can facilitate such cleavage. nih.govmdpi-res.com
Exploration of Novel Reaction Pathways
The development of new synthetic methods provides opportunities to access and functionalize complex scaffolds like this compound in novel ways.
Applications of Phosphine (B1218219) Organocatalysis in Bicyclic Lactam Synthesis
Phosphine organocatalysis has emerged as a powerful tool for the construction of various carbocyclic and heterocyclic systems, including bicyclic lactams. nih.govox.ac.uk These reactions often proceed through zwitterionic intermediates generated from the addition of a phosphine to an activated substrate.
One of the key applications of phosphine catalysis in this context is the [3+2] annulation reaction between allenes and imines to form pyrroline (B1223166) derivatives, which are precursors to lactams. Chiral phosphines can be used to achieve high enantioselectivity in these transformations. orgsyn.org Although a direct synthesis of this compound using this methodology has not been reported, the general principles suggest its potential applicability. For instance, a suitably functionalized precursor containing an allene (B1206475) and an imine moiety could potentially be cyclized in the presence of a phosphine catalyst to construct the bicyclic core.
Furthermore, phosphine-catalyzed intramolecular cyclizations are also known. For example, yne-diones have been cyclized to form bicyclic furanones, demonstrating the ability of phosphines to catalyze complex tandem reactions. mdpi.com This suggests that a carefully designed acyclic precursor could potentially undergo a phosphine-catalyzed cascade reaction to form the this compound ring system. The development of such a route would represent a significant advancement in the synthesis of this important scaffold.
Cross-Electrophile Coupling Strategies for Related Scaffolds
Cross-electrophile coupling has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon bonds between two electrophilic partners, a transformation that is challenging using traditional cross-coupling methods. wikipedia.orgwisc.edu This strategy is particularly valuable for the derivatization of complex molecules like bicyclic lactams, where the introduction of substituents via traditional nucleophilic organometallic reagents may be hampered by steric hindrance or functional group incompatibility. The development of nickel- and palladium-catalyzed cross-electrophile coupling reactions has opened new avenues for the functionalization of such scaffolds. wikipedia.orgacs.org
The core principle of cross-electrophile coupling involves the reductive coupling of two different electrophiles, often an alkyl halide and an aryl halide, in the presence of a transition metal catalyst and a stoichiometric reductant. wikipedia.org The success of these reactions hinges on controlling the chemoselectivity to favor the cross-coupled product over homocoupled byproducts. wikipedia.org Several strategies have been developed to achieve this, including the use of an excess of one electrophile, leveraging the differential reactivity of the electrophiles, and employing specific ligand and catalyst systems. wikipedia.orgsynthical.com
While specific examples of cross-electrophile coupling directly on the this compound scaffold are not extensively reported in the literature, studies on related bicyclic lactam systems provide valuable insights into potential synthetic strategies. For instance, the synthesis of (1S,5S)-6,9-diazabicyclo[3.3.2]decan-10-ones has been achieved through acid-mediated tandem reactions involving N-acyliminium ions. conicet.gov.ar This highlights the reactivity of the core structure and suggests that subsequent functionalization could be explored.
Research into the functionalization of other diazabicycloalkanes, such as diazabicyclo[3.3.1]nonanes, has demonstrated the feasibility of various synthetic transformations. nih.govresearchgate.net These include condensation reactions and other modifications that introduce diverse functional groups onto the bicyclic framework. nih.govrsc.org
In the context of cross-electrophile coupling, nickel-catalyzed methodologies have shown significant promise for the coupling of alkyl halides with aryl halides. rsc.org These reactions often exhibit high functional group tolerance, which is a critical advantage when working with complex molecules. The choice of ligand is crucial for achieving high selectivity and yield. For example, tridentate ligands can be employed to prevent side reactions like hydrodehalogenation and β-hydride elimination.
Palladium-catalyzed cross-coupling reactions, while traditionally involving an electrophile and a nucleophile, have also been adapted for reductive cross-electrophile-type transformations. These methods can be employed for the synthesis of functionalized carbocycles and heterocycles.
The application of these cross-electrophile coupling strategies to this compound and its derivatives holds significant potential for the generation of novel and diverse chemical libraries for drug discovery. The ability to introduce a wide range of aryl and alkyl substituents onto this rigid scaffold would allow for a systematic exploration of structure-activity relationships.
A hypothetical cross-electrophile coupling reaction involving a derivative of this compound is presented in the table below. This illustrates how different electrophiles could be coupled to introduce diversity at a specific position on the scaffold.
| Entry | Bicyclic Lactam Substrate (Electrophile 1) | Coupling Partner (Electrophile 2) | Catalyst/Reductant | Product |
| 1 | N-Alkyl-3-halo-9-azabicyclo[3.3.2]decan-10-one | Aryl bromide | Ni(cod)₂ / Ligand / Zn | N-Alkyl-3-aryl-9-azabicyclo[3.3.2]decan-10-one |
| 2 | N-Alkyl-3-halo-9-azabicyclo[3.3.2]decan-10-one | Alkyl iodide | Pd(OAc)₂ / Ligand / Mn | N-Alkyl-3-alkyl-9-azabicyclo[3.3.2]decan-10-one |
This table is a hypothetical representation of potential cross-electrophile coupling reactions and does not represent experimentally verified results.
Further research into the development of specific cross-electrophile coupling protocols for the this compound system is warranted. Such studies would likely focus on optimizing reaction conditions, including the choice of catalyst, ligand, reductant, and solvent, to achieve high yields and selectivities for a broad range of substrates. The insights gained from existing literature on related bicyclic systems provide a strong foundation for these future investigations. nih.govresearchgate.netrsc.org
Advanced Spectroscopic and Analytical Characterization Techniques for 3,9 Diazabicyclo 3.3.2 Decan 10 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for elucidating the intricate molecular architecture of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a detailed map of the proton and carbon framework of 3,9-Diazabicyclo[3.3.2]decan-10-one can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is anticipated to display a series of multiplets in the aliphatic region, corresponding to the methylene (B1212753) (CH₂) and methine (CH) protons of the bicyclic system. The chemical shifts and coupling constants (J-values) of these signals would provide critical information about the connectivity and stereochemical relationships between adjacent protons.
For instance, in a related compound, (1S,5S)-6-((4-Nitrophenyl)sulfonyl)-2-oxa-6,9-diazabicyclo[3.3.2]decan-10-one, the proton on the new stereogenic bridgehead carbon appears as a multiplet, which is a diagnostic signal for the bridged system. conicet.gov.ar Similarly, for 7-benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one, the protons on the bicyclic framework are observed as a series of multiplets. google.com For the target molecule, the protons adjacent to the nitrogen atoms and the carbonyl group would be expected to show distinct downfield shifts due to the electron-withdrawing effects of these functionalities. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Amide N-H | 6.0-8.0 | Broad Singlet |
| Bridgehead CH | 3.0-4.0 | Multiplet |
| CH₂ adjacent to N | 2.5-3.5 | Multiplet |
Note: The table above presents predicted values based on general principles and data from related structures. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, eight distinct signals would be expected, corresponding to the eight carbon atoms in the structure. The most downfield signal would be attributed to the carbonyl carbon of the lactam, typically appearing in the range of 170-180 ppm. conicet.gov.ar The carbons bonded to the nitrogen atoms would also be shifted downfield compared to the other aliphatic carbons.
In studies of similar bicyclic lactams, the carbonyl carbon signal serves as a key diagnostic peak. conicet.gov.ar The chemical shifts of the bridgehead carbons and the methylene carbons would provide further confirmation of the bicyclic structure.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl C=O | 170-180 |
| Bridgehead C | 50-70 |
| C adjacent to N | 40-60 |
Note: This table contains predicted values. Experimental verification is required for confirmation.
Two-Dimensional NMR Techniques
To unambiguously assign all proton and carbon signals and to determine the complete three-dimensional structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: This experiment would reveal the ¹H-¹H coupling networks, allowing for the tracing of the proton connectivity throughout the bicyclic system.
HSQC: This would correlate each proton signal with its directly attached carbon, enabling the assignment of the carbon signals based on the already assigned proton spectrum.
These techniques have been instrumental in the structural elucidation of complex heterocyclic systems, including various diazabicycloalkanes. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS), including Electrospray Ionization Time-of-Flight (ESI-TOF)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The molecular formula of the compound is C₈H₁₄N₂O, with a calculated exact mass of 154.1106 g/mol .
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like lactams, typically generating the protonated molecule [M+H]⁺. Time-of-Flight (TOF) analyzers are often coupled with ESI sources to provide high resolution and mass accuracy. HRMS (ESI-TOF) analysis of related bicyclic compounds has been successfully used to confirm their elemental composition. conicet.gov.ar For this compound, the expected [M+H]⁺ ion would have an m/z value of approximately 155.1182.
Interactive Data Table: HRMS Data
| Ion | Calculated m/z |
|---|---|
| [M]⁺ | 154.1106 |
| [M+H]⁺ | 155.1182 |
Note: The table shows calculated exact masses for different possible ions.
The fragmentation pattern observed in the mass spectrum would provide further structural evidence. Common fragmentation pathways for such bicyclic systems involve the cleavage of the rings, which can help to confirm the connectivity of the atoms.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would be dominated by characteristic absorption bands for the amide and amine functional groups.
C=O Stretch: A strong and sharp absorption band is expected in the region of 1630-1680 cm⁻¹ corresponding to the stretching vibration of the carbonyl group in the lactam ring. The exact position of this band can provide information about ring strain.
N-H Stretch: A moderate absorption band in the region of 3200-3500 cm⁻¹ would indicate the presence of the N-H bond of the secondary amine and amide.
C-N Stretch: Absorptions corresponding to the stretching vibrations of the C-N bonds are expected in the range of 1000-1350 cm⁻¹.
C-H Stretch: The stretching vibrations of the C-H bonds in the aliphatic parts of the molecule would appear around 2850-3000 cm⁻¹.
These characteristic peaks would provide clear evidence for the presence of the key functional groups within the this compound structure.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3200-3500 | Moderate |
| C-H Stretch (aliphatic) | 2850-3000 | Moderate to Strong |
| C=O Stretch (lactam) | 1630-1680 | Strong |
Note: This table provides predicted IR absorption ranges based on typical functional group frequencies.
Chromatographic Methods for Purity and Mixture Analysis
Chromatographic techniques are powerful tools for separating the components of a mixture, allowing for the identification and quantification of each constituent. The choice of chromatographic method depends on the properties of the analyte and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a highly sensitive and selective analytical technique that is well-suited for the analysis of non-volatile and thermally labile compounds like this compound. The HPLC separates the compound from impurities based on their differential partitioning between a stationary phase and a liquid mobile phase. The mass spectrometer then detects and identifies the compound based on its mass-to-charge ratio (m/z).
While specific HPLC-MS analytical data for this compound is not extensively detailed in publicly available literature, methods for closely related diazabicyclo[3.3.2]decan-10-one derivatives have been reported. For instance, the analysis of sulfonylated derivatives of (1S,5S)-6,9-diazabicyclo[3.3.2]decan-10-ones has been described, providing valuable insight into the chromatographic behavior of this class of compounds. conicet.gov.ar High-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source in time-of-flight (TOF) analysis is a common detection method for these compounds. conicet.gov.ar
A typical HPLC-MS method for a derivative of this compound would involve a reversed-phase column and a gradient elution with a mixture of water and an organic solvent, both containing a small amount of an acid (like formic acid) to improve peak shape and ionization efficiency.
Table 1: Representative HPLC-MS Parameters for the Analysis of this compound Derivatives
| Parameter | Value/Type |
| HPLC System | |
| Column | C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| Mass Spectrometer | |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) |
| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |
| Expected [M+H]⁺ | m/z 155.1182 for C₈H₁₄N₂O |
Note: The parameters in this table are illustrative and would require optimization for the specific analysis of this compound.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds, and determining the purity of a sample. It involves spotting the sample onto a plate coated with a thin layer of adsorbent material (the stationary phase), and a solvent system (the mobile phase) is allowed to move up the plate by capillary action.
For a polar compound like this compound, a polar stationary phase such as silica (B1680970) gel is appropriate. The choice of the mobile phase is crucial for achieving good separation. A mixture of a relatively nonpolar solvent and a more polar solvent is typically used, with the ratio adjusted to obtain the desired retention factor (Rf) values. Due to the presence of basic nitrogen atoms, the addition of a small amount of a base like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to the mobile phase can prevent peak tailing and improve separation.
Visualization of the spots on the TLC plate can be achieved under UV light if the compound is UV-active, or by using staining reagents. For compounds containing amine groups, ninhydrin (B49086) stain is a common choice, which typically produces a purple or yellowish color upon heating. Iodine vapor is another general-purpose stain that can be used.
Table 2: Representative TLC Conditions for the Analysis of this compound
| Parameter | Value/Type |
| Stationary Phase | Silica Gel 60 F₂₅₄ pre-coated aluminum or glass plates |
| Mobile Phase | Dichloromethane:Methanol (e.g., 9:1 v/v) with 0.5% Triethylamine |
| Application | 1-2 µL of a dilute solution in a suitable solvent (e.g., Methanol) |
| Development | In a closed chamber saturated with the mobile phase vapor |
| Visualization | 1. UV light at 254 nm |
| 2. Staining with ninhydrin solution followed by gentle heating | |
| 3. Exposure to iodine vapor in a sealed chamber | |
| Retention Factor (Rf) | Dependent on the exact mobile phase composition, typically aimed for 0.3-0.5 for the main spot |
Note: The conditions in this table are suggested starting points and may require optimization for specific sample matrices.
Computational and Theoretical Investigations of 3,9 Diazabicyclo 3.3.2 Decan 10 One
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the electronic structure and behavior of molecules.
In the context of forming bicyclic lactams, computational studies can help to understand the intricacies of reactions such as intramolecular cyclizations. For example, in the aminolysis of related epoxy-sulfones, quantum chemical calculations at the M06-2X/6–31++G** level of theory have been used to determine the most probable reaction pathways, revealing that a base-catalyzed rearrangement to an allylic alcohol is a likely initial step. researchgate.net Similarly, for the synthesis of related bridged lactams, computational modeling can predict the feasibility of various synthetic routes, such as those involving Heck reactions. nih.gov
Table 1: Hypothetical Energy Profile for a Reaction Step This table illustrates the type of data that would be generated from a computational study on a reaction mechanism. The values are purely illustrative.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.6 |
| Transition State 2 | +12.8 |
| Products | -20.1 |
Quantum chemical calculations are a valuable tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. cuni.cz Methods like Time-Dependent Density Functional Theory (TD-DFT) can predict electronic absorption spectra (UV-Vis), while calculations of nuclear magnetic shieldings can predict NMR chemical shifts (¹H and ¹³C). rsc.org Vibrational frequencies from methods like DFT or Hartree-Fock (HF) can be used to simulate infrared (IR) and Raman spectra. csic.es
For bridged bicyclic compounds, these predictions are crucial for assigning complex spectra and understanding how conformational changes influence spectroscopic signatures. For example, the calculated IR stretching frequencies of the C=O bond in a bridged amide can provide insight into the degree of pyramidalization and resonance within the amide bond. nih.gov
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data This table provides an example of how predicted spectroscopic data would be compared to experimental values. The data is for illustrative purposes only.
| Property | Calculated Value | Experimental Value |
| ¹³C NMR (C=O) | 170.5 ppm | 169.8 ppm |
| ¹H NMR (Bridgehead H) | 3.15 ppm | 3.22 ppm |
| IR (C=O stretch) | 1685 cm⁻¹ | 1690 cm⁻¹ |
Molecular Modeling and Conformational Landscape Exploration
The bicyclic and constrained nature of 3,9-Diazabicyclo[3.3.2]decan-10-one makes its conformational landscape particularly interesting. Molecular modeling techniques are essential for exploring the possible shapes the molecule can adopt and their relative energies.
To understand the conformational preferences of this compound, a systematic conformational search is necessary. This process involves using algorithms to generate a multitude of possible conformations. Each of these generated structures is then subjected to energy minimization using molecular mechanics force fields (e.g., MMFF or AMBER) or more accurate quantum mechanical methods.
For analogous systems like 3,7-diacyl-3,7-diazabicyclo[3.3.1]nonanes, computational studies have identified multiple stable conformers, such as "double chair" (CC), "boat-chair" (BC), and "double twist" (TT) forms. researchgate.net The relative energies of these conformers determine their population at a given temperature. In the case of this compound, the seven-membered ring introduces additional flexibility, likely leading to a more complex conformational landscape.
Molecular dynamics (MD) simulations provide a time-resolved view of the conformational behavior of molecules. semmelweis.hu By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule over time, revealing dynamic processes such as ring-flipping and other conformational interconversions.
For bicyclic systems, MD simulations can elucidate the pathways and energy barriers between different stable conformations. core.ac.uk For instance, simulations on related diheterabicyclo[3.3.1]nonan-9-ols have shown that the preferred conformation can depend on the solvent, highlighting the importance of including environmental effects in the simulations. csic.esresearchgate.net These simulations can also provide insights into the flexibility of the ring systems and how this might influence the molecule's ability to bind to a biological target.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting the reactivity and selectivity of chemical reactions. wpmucdn.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wpmucdn.commit.edu
The energies and spatial distributions of the HOMO and LUMO of this compound can be calculated using quantum chemical methods. The HOMO is typically associated with the most electron-rich region of the molecule and indicates its nucleophilic character. The LUMO, conversely, points to the most electron-deficient region and its electrophilic character.
For this compound, the HOMO is likely to have significant contributions from the lone pairs of the nitrogen atoms and the oxygen of the carbonyl group. The LUMO is expected to be localized on the carbonyl carbon, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. wpmucdn.com FMO analysis can be used to predict the regioselectivity and stereoselectivity of reactions, such as cycloadditions or reactions with electrophiles and nucleophiles. researchgate.netmdpi.com
Table 3: Hypothetical Frontier Molecular Orbital Energies This table shows example data that would be generated from an FMO analysis.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.8 |
| LUMO | +1.5 |
| HOMO-LUMO Gap | 8.3 |
Applications in Advanced Organic Synthesis and Scaffold Design
Role as Building Blocks for Complex Molecular Architectures
The diazabicyclodecanone framework is increasingly recognized as a key building block for constructing intricate molecules. Its inherent structural rigidity and the presence of multiple reactive sites allow for its elaboration into a diverse array of complex structures.
The conformationally constrained nature of the 3,9-diazabicyclo[3.3.2]decan-10-one scaffold makes it an excellent candidate for the design of peptide mimetics. unibo.itresearchgate.net By incorporating this rigid bicyclic system into a peptide sequence, chemists can enforce specific secondary structures, such as turns, which are often crucial for biological activity. This approach helps to overcome some of the inherent drawbacks of natural peptides, including their susceptibility to enzymatic degradation and poor bioavailability. unibo.it
Research has demonstrated the synthesis of novel molecular scaffolds, including diazabicyclo[3.3.2]decan-10-one derivatives, directly from amino acids. conicet.gov.ar This strategy involves acid-mediated tandem reactions that utilize seven-membered endocyclic N-acyliminium ions as key intermediates. conicet.gov.ar The process is highly efficient and allows for the incorporation of these conformationally restricted systems into peptides, often without the need to synthesize the scaffold independently. conicet.gov.ar This method provides a powerful tool for creating peptidomimetics with enhanced stability and controlled stereochemistry. researchgate.netconicet.gov.ar
The this compound core is a versatile starting point for developing advanced building blocks for chemical research and drug discovery. smolecule.comresearchgate.net Its structure can be systematically modified to generate libraries of novel compounds with diverse three-dimensional shapes. These Fsp³-rich building blocks are highly sought after in medicinal chemistry as they can explore new chemical space beyond traditional flat, aromatic structures. researchgate.net
The synthesis of complex polycyclic structures can be achieved with high efficiency using tandem reactions that generate the bicyclic core. conicet.gov.ar This approach, which generates complexity from simple starting materials, is highly valued for its atom economy and selectivity. conicet.gov.ar The resulting bicyclic lactams serve as key intermediates that can be further functionalized to produce a wide range of molecules for various research applications. smolecule.com
Design of Functionalized Heterocyclic Scaffolds
The this compound skeleton provides a robust platform for the design and synthesis of a wide variety of functionalized heterocyclic scaffolds. The nitrogen atoms and the carbonyl group within the structure serve as handles for introducing diverse functional groups and for building more complex fused or bridged ring systems.
For instance, research has shown the successful synthesis of derivatives such as (1S,5S)-6,9-diazabicyclo[3.3.2]decan-10-ones from amino acid precursors. conicet.gov.ar These syntheses can introduce various substituents and even additional heteroatoms into the bicyclic framework. The parent compound can also undergo reactions like oxidation to form corresponding N-oxides or other functionalized derivatives. smolecule.com A series of related 3,7,9-triheterabicyclo[3.3.2]decan-10-ones has also been reported, highlighting the versatility of this bicyclic system. researchgate.net
The table below details examples of functionalized diazabicyclodecanone derivatives synthesized from amino acid precursors, showcasing the control over the final structure. conicet.gov.ar
| Precursor | Product | Yield |
| L-Homoserine (L-HSer) derived linear precursor | (1S,5S)-6-((4-Nitrophenyl)sulfonyl)-2-oxa-6,9-diazabicyclo[3.3.2]decan-10-one | 17% |
| Nos-protected diaminobutyric acid (L-Dab) derived linear precursor | (1S,5S)-2,6-Bis((4-nitrophenyl)sulfonyl)-2,6,9-triazabicyclo[3.3.2]decan-10-one | 33% |
Chirality and Stereoselective Applications
The stereochemistry of this compound and its derivatives is a critical aspect of its application in synthesis. The bicyclic structure contains multiple stereogenic centers, and controlling their configuration is essential for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules.
Synthetic strategies have been developed that allow for complete stereocontrol over the newly generated stereogenic centers during the formation of the bicyclic system. conicet.gov.ar For example, starting from L-amino acids, it is possible to synthesize (1S,5S)-6,9-diazabicyclo[3.3.2]decan-10-ones with the generation of entirely new stereocenters in a predictable (S)-configuration. conicet.gov.ar This regio- and stereoselective synthetic strategy makes the chemistry of medium-sized cyclic iminium ions a powerful tool for generating complex, chirally-defined polycyclic structures. conicet.gov.ar The ability to produce specific stereoisomers makes these compounds valuable as chiral building blocks for asymmetric synthesis.
Future Research Directions and Perspectives on 3,9 Diazabicyclo 3.3.2 Decan 10 One
Development of Novel and Efficient Synthetic Routes
Current synthetic strategies toward the 3,9-diazabicyclo[3.3.2]decan-10-one core, while foundational, often suffer from low yields and limited substrate scope. A significant area for future research lies in the development of more efficient and versatile synthetic routes. One promising avenue involves the application of microwave-assisted synthesis, which has been shown to accelerate the formation of related diazabicyclo derivatives. nih.govacs.org Furthermore, exploring novel cycloaddition strategies or tandem reactions could provide more direct and atom-economical pathways to the core structure. conicet.gov.ar The development of scalable processes will be crucial for the widespread adoption of this scaffold in drug discovery and materials science. researchgate.net
Exploration of Untapped Reactivity
The chemical reactivity of this compound remains largely uncharted territory. Future investigations should focus on systematically exploring the reactivity of the lactam functionality, the secondary amines, and the bicyclic core itself. For instance, selective N-functionalization at the 3- and 9-positions could generate a diverse library of analogs with tailored properties. nih.gov The lactam carbonyl offers a handle for various transformations, including reduction, ring-opening, and additions, leading to a wider range of functionalized derivatives. Understanding the inherent reactivity and exploring novel transformations will be paramount to expanding the utility of this scaffold.
Advanced Stereochemical Control and Asymmetric Synthesis
The 3,9-diazabicyclo[3.3.2]decane framework possesses multiple stereocenters, offering the potential for a rich stereochemical diversity. However, current synthetic methods often result in racemic mixtures. sigmaaldrich.com A critical future direction is the development of robust methods for asymmetric synthesis to access enantiomerically pure forms of this compound and its derivatives. This could involve the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures. scispace.comresearchgate.net Gaining precise control over stereochemistry is essential for elucidating structure-activity relationships in biological systems and for the development of chiral materials. nih.gov Research into borabicyclo[3.3.2]decanes has shown promise for stereoselective synthesis, a strategy that could potentially be adapted. nih.gov
Integration with Flow Chemistry and Sustainable Methodologies
To enhance the efficiency, safety, and scalability of synthesizing this compound derivatives, the integration of flow chemistry presents a significant opportunity. pharmablock.comsyrris.com Continuous flow processes can offer precise control over reaction parameters, leading to improved yields and purity while minimizing hazardous waste. pharmablock.comdrugdiscoverytrends.com The ability to generate and use reactive intermediates in situ within a flow reactor can open up new avenues for the functionalization of the diazabicyclic core. drugdiscoverytrends.com Furthermore, exploring greener and more sustainable synthetic methodologies, such as biocatalysis or the use of environmentally benign solvents and reagents, will be crucial for the long-term viability of this chemical scaffold. brad.ac.ukvapourtec.com
Rational Design of New Diazabicyclic Scaffolds
The this compound framework can serve as a blueprint for the rational design of novel diazabicyclic scaffolds with tailored three-dimensional shapes and functionalities. unife.itresearchgate.net By strategically modifying the ring sizes, introducing heteroatoms, or appending various substituents, a vast chemical space of new "privileged structures" can be explored. unife.it This approach, often referred to as scaffold hopping, can lead to the discovery of compounds with novel biological activities or material properties. nih.govresearchgate.net Computational modeling and structure-based design will be invaluable tools in guiding the synthesis of these next-generation diazabicyclic systems.
Q & A
Q. What are the common synthetic routes for 3,9-Diazabicyclo[3.3.2]decan-10-one, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of amine or amino acid precursors under controlled conditions. For example:
- Cyclization of linear precursors : Reaction of epoxides with amines in solvents like dichloromethane or ethanol at moderate temperatures (40–60°C) facilitates ring closure .
- Amino acid-derived routes : Acid-mediated cyclization of L-Thr or L-Dab derivatives generates bicyclic frameworks via intramolecular nucleophilic attack, with yields influenced by solvent polarity and temperature (e.g., 50% TFA in DCM yields 17–33% depending on the precursor) .
Key factors : Catalyst choice (e.g., Lewis acids), solvent polarity, and reaction time critically impact purity and yield. Chromatography is often required for isolation .
Q. How do structural features of this compound influence its reactivity and biological activity?
The compound’s bicyclic framework confers rigidity, while the diaza (N-containing) and oxa (O-containing) groups enable hydrogen bonding and dipole interactions. Comparative studies show:
- Ring size : Smaller rings (e.g., 3.3.2 vs. 3.3.1) enhance antimicrobial activity due to improved target binding .
- Substituents : Benzyl or methyl groups at N9 alter electronic properties, modulating receptor affinity (e.g., antiarrhythmic activity via cardiac ion channel interactions) .
Methodological tip : Use X-ray crystallography or NMR to correlate substituent positioning with activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for specific therapeutic targets?
SAR strategies include:
- Functional group modifications : Introducing electron-withdrawing groups (e.g., NO₂) at C7 enhances antiviral activity by stabilizing target binding .
- Ring expansion/contraction : Derivatives like 3,9-Diazabicyclo[4.2.1]nonan-4-one exhibit divergent activity profiles (e.g., reduced basicity due to carbonyl groups) .
Case study : A QSAR model for piperazine-based renin inhibitors demonstrated that hydrophobicity (logP) and polar surface area are critical for potency. Similar principles apply to bicyclic analogs .
Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from structural analogs or assay variability. Solutions include:
- Comparative bioassays : Test the compound alongside analogs (e.g., 3-Oxa-7-azabicyclo[3.3.2]decan-10-one) under identical conditions to isolate structural contributions .
- Computational docking : Map interactions with targets like μ-opioid receptors or cardiac sodium channels to explain activity differences .
Example : Antiarrhythmic activity in animal models (e.g., suppressed ventricular tachycardia) may not translate to humans due to species-specific ion channel isoforms .
Q. How can synthetic methodology address challenges in enantioselective synthesis of bicyclic derivatives?
Enantiomeric purity is critical for therapeutic applications. Strategies include:
- Chiral catalysts : Use Ru- or Rh-based catalysts in asymmetric hydrogenation of intermediate enamines .
- Stereochemical control : L/D-Thr precursors yield distinct stereoisomers (e.g., (S,S)-2e vs. (R,R)-2b), with yields dependent on acid concentration and reaction time .
Validation : Characterize products via chiral HPLC or circular dichroism to confirm enantiomeric excess .
Q. What mechanisms underlie the antiarrhythmic activity of this compound derivatives?
The compound stabilizes cardiac membranes by:
- Sodium channel blockade : Reduces Na⁺ influx during depolarization, preventing abnormal electrical activity .
- Potassium channel modulation : Prolongs action potential duration by inhibiting Iₖr currents, as shown in patch-clamp studies .
Experimental design : Use Langendorff-perfused heart models to assess QT interval prolongation and arrhythmia suppression .
Methodological Recommendations
- Data contradiction analysis : Combine molecular dynamics simulations (e.g., GROMACS) with in vitro assays to reconcile divergent SAR observations .
- Stereochemical characterization : Employ NOESY NMR or cryo-EM for 3D structural resolution of bicyclic frameworks .
- Biological validation : Prioritize transgenic animal models (e.g., humanized ion channel mice) to improve clinical relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
